An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only the spectral data but also the underlying principles of data acquisition and interpretation.
Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of structurally related compounds and established principles of spectroscopy. While every effort has been made to ensure accuracy, this data should be used as a reference and for guidance until experimental data becomes publicly available.
Molecular Structure and Key Features
Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate possesses a bicyclic imidazo[1,2-a]pyridine core, which is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The key structural features influencing its spectroscopic properties are:
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The imidazo[1,2-a]pyridine ring system : An aromatic, electron-rich heterocyclic system.
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Substituents on the pyridine ring : A bromine atom at position 3 and a fluorine atom at position 6. These halogens will have characteristic influences on the NMR and MS data.
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The ethyl carboxylate group at position 2 : This functional group will exhibit distinct signals in both NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | dd | 1H | H-5 |
| ~7.60 | dd | 1H | H-7 |
| ~7.20 | ddd | 1H | H-8 |
| ~4.45 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
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Aromatic Protons (H-5, H-7, H-8): The protons on the imidazo[1,2-a]pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the aromatic nature of the ring system.
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H-5 is predicted to be the most deshielded proton due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the nearby ester group. It is expected to appear as a doublet of doublets (dd) due to coupling with H-7 and H-8.
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H-7 will be coupled to H-5 and H-8, also resulting in a doublet of doublets (dd). The fluorine at position 6 will also influence its chemical shift.
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H-8 is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-5, H-7, and the fluorine at C-6.
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Ethyl Ester Protons:
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The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet (q) around 4.45 ppm due to coupling with the three methyl protons.
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The methyl protons (-OCH₂CH₃) are in a typical alkyl environment and will appear as a triplet (t) around 1.40 ppm, coupled to the two methylene protons.
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Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~155.0 (d) | C-6 (C-F) |
| ~145.0 | C-8a |
| ~130.0 | C-2 |
| ~125.0 (d) | C-5 |
| ~120.0 (d) | C-7 |
| ~115.0 | C-3 (C-Br) |
| ~110.0 (d) | C-8 |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation and Rationale:
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Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.
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Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region (110-150 ppm).
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C-6 will be directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and appearing as a doublet due to one-bond C-F coupling.
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C-3 , attached to the bromine atom, will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.
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The other ring carbons (C-2, C-5, C-7, C-8, and C-8a) will have chemical shifts determined by their position relative to the nitrogen atoms and the substituents. Carbons C-5, C-7, and C-8 will likely show smaller C-F couplings.
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Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be around 62.0 ppm, and the methyl carbon (-OCH₂CH₃) will be in the upfield region, around 14.0 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.
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A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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2D NMR Experiments (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignments of the aromatic protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall structure and the position of substituents.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1630, 1580, 1470 | Medium-Strong | C=C and C=N stretching in the aromatic ring |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
| ~650 | Medium-Strong | C-Br stretch |
Interpretation and Rationale:
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C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).
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Carbonyl Stretch (C=O): A strong and sharp absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group. The conjugation with the imidazo[1,2-a]pyridine ring slightly lowers the frequency compared to a saturated ester.[1]
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Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the bicyclic aromatic system will give rise to a series of bands in the 1630-1470 cm⁻¹ region.
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C-O Stretching: The ester C-O stretching vibrations will produce strong bands in the 1300-1100 cm⁻¹ region.
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C-Halogen Stretching: The C-F and C-Br stretching vibrations are expected in the fingerprint region. The C-F stretch typically appears as a strong band around 1100 cm⁻¹, while the C-Br stretch will be at a lower wavenumber, around 650 cm⁻¹.
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is suitable for solid samples.
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ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, fast, and convenient method that requires minimal sample preparation.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample holder (or pure KBr pellet).
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Record the sample spectrum.
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The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 286/288 | High | [M]⁺ (Molecular ion) |
| 257/259 | Medium | [M - C₂H₅]⁺ |
| 241/243 | Medium | [M - OCH₂CH₃]⁺ |
| 213/215 | Medium | [M - COOC₂H₅]⁺ |
| 207 | Low | [M - Br]⁺ |
Interpretation and Rationale:
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 286 and 288, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a nearly 1:1 natural abundance. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.[2]
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Fragmentation Pattern:
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Loss of the Ethyl Group ([M - C₂H₅]⁺): A common fragmentation pathway for ethyl esters is the loss of the ethyl radical (•C₂H₅), leading to a fragment at m/z 257/259.
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Loss of the Ethoxy Group ([M - OCH₂CH₃]⁺): Loss of the ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 241/243.
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Loss of the Ethyl Carboxylate Group ([M - COOC₂H₅]⁺): Cleavage of the entire ethyl carboxylate group would give a fragment at m/z 213/215.
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Loss of Bromine ([M - Br]⁺): The loss of the bromine radical (•Br) would result in a fragment at m/z 207.
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Experimental Protocol for MS Data Acquisition
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Sample Introduction:
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Direct Infusion (for ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
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Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before being introduced into the mass spectrometer for ionization.
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Ionization Method:
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Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing rich structural information.
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Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is useful for confirming the molecular weight.
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Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
Visualization of Key Spectroscopic Information
Molecular Structure
Caption: Molecular structure of Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The analysis of the predicted NMR, IR, and MS data, along with the outlined experimental protocols, offers a solid foundation for researchers working with this compound. The unique structural features, including the imidazo[1,2-a]pyridine core and the halogen and ester substituents, give rise to a characteristic spectroscopic fingerprint. The provided interpretations and methodologies are grounded in established principles and are intended to facilitate the efficient and accurate structural verification of this and similar molecules in a research and development setting. It is recommended that this predicted data be confirmed with experimental results as they become available.
References
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Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
